(2E)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylprop-2-enamide
Overview
Description
(2E)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylprop-2-enamide is an organic compound characterized by its unique structure, which includes a benzodioxin ring fused to an ethyl chain and a phenylprop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Attachment of the Ethyl Chain: The benzodioxin ring is then reacted with ethyl halides in the presence of a base to form the ethyl-substituted benzodioxin.
Formation of the Phenylprop-2-enamide Group: This involves the reaction of the ethyl-substituted benzodioxin with cinnamoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the phenylprop-2-enamide group, converting the double bond to a single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated amide derivatives.
Substitution: Functionalized benzodioxin derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. Studies focus on its ability to interact with specific molecular targets, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (2E)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The benzodioxin ring and phenylprop-2-enamide group allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester:
Uniqueness
(2E)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylprop-2-enamide is unique due to its combination of a benzodioxin ring and a phenylprop-2-enamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14(18-13-22-16-9-5-6-10-17(16)23-18)20-19(21)12-11-15-7-3-2-4-8-15/h2-12,14,18H,13H2,1H3,(H,20,21)/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRRHXKHMAJLGT-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)NC(=O)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1COC2=CC=CC=C2O1)NC(=O)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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